Chemical properties and stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate
Chemical properties and stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate
An In-depth Technical Guide to the Chemical Properties and Stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate
Abstract
Tert-butyl 6-bromoquinolin-2-ylcarbamate is a pivotal bifunctional molecule in modern medicinal chemistry and drug discovery. Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine on the quinoline core and a bromine atom at the 6-position, offering two distinct and orthogonally reactive sites for molecular elaboration. This guide provides a comprehensive analysis of the compound's chemical properties, stability profile, and reactivity. We delve into the causality behind its stability under various conditions and explore its utility in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.
Introduction and Core Molecular Profile
Tert-butyl 6-bromoquinolin-2-ylcarbamate (CAS No. 1312611-18-9) has emerged as a valuable intermediate in the synthesis of complex heterocyclic compounds. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1] This molecule's utility is derived from its two key features:
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The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under many reaction conditions, especially basic and nucleophilic environments, while being readily cleavable under acidic conditions.[2] This allows for the selective unmasking of the 2-amino group at a desired stage of a synthesis.
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The C6-Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] This enables the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, facilitating the creation of diverse chemical libraries for drug screening.
This combination makes the molecule an ideal starting point for developing structure-activity relationships (SAR) in drug discovery programs.
Physicochemical and Spectral Properties
The fundamental properties of Tert-butyl 6-bromoquinolin-2-ylcarbamate are summarized below. These characteristics are essential for designing experimental setups, including solvent selection and purification strategies.
| Property | Value | Source |
| CAS Number | 1312611-18-9 | [4][5] |
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | [5] |
| Molecular Weight | 323.19 g/mol | [5] |
| Appearance | Likely a solid (predicted) | [6] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, DCM, and THF. | General chemical knowledge |
| Storage | Sealed in a dry environment at 2-8°C. | [5] |
While detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are typically provided on a certificate of analysis from a supplier, the expected spectra would confirm the presence of the quinoline ring protons, the bromine substitution pattern, the carbamate carbonyl, and the characteristic singlet of the tert-butyl group.
Chemical Stability Profile
Understanding the stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate is critical for its storage and for planning multi-step synthetic sequences. The molecule's stability is primarily dictated by the lability of the Boc protecting group.
Acidic Conditions
The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common method for its removal. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutene, and decarboxylation of the resulting carbamic acid.[7]
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Reagents: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are highly effective.[8][9]
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Causality: The choice of an acidic deprotection strategy is based on the exceptional stability of the tertiary carbocation intermediate formed, which drives the reaction forward. This provides a clean and efficient deprotection that is orthogonal to many other protecting groups, such as the base-labile Fmoc group.[10]
Caption: Key reaction pathways for the title compound.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C6-Br with a boronic acid or ester. [11]This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding molecular diversity. [1][12]
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Key Components: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water). [1]* Significance: This reaction is fundamental in drug discovery for building biaryl scaffolds, which are common motifs in kinase inhibitors and other pharmaceuticals. [13][14]
Buchwald-Hartwig Amination
This palladium-catalyzed reaction forms a C-N bond between the C6 position and a primary or secondary amine. [15]It is a go-to method for synthesizing aryl amines, which are prevalent in biologically active molecules. [16]
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Key Components: This transformation typically uses a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., Cs₂CO₃). [3][17]* Significance: It provides a direct route to 6-aminoquinoline derivatives, which would be difficult to access through other methods like nucleophilic aromatic substitution.
Experimental Protocols
The following protocols are provided as self-validating systems. The causality for each step is explained to ensure reproducibility and aid in troubleshooting.
Protocol: Synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate
This protocol describes the protection of the amine group of the precursor with (Boc)₂O.
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Reaction Setup: To a round-bottom flask, add 6-bromoquinolin-2-amine (1.0 equiv) [18]and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.
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Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv). [19]If using an aqueous solvent system, add a base such as sodium hydroxide (2.0 equiv) to facilitate the reaction. [20]If anhydrous, a non-nucleophilic base like triethylamine (1.5 equiv) can be used.
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Causality: The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O.
-
-
Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
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If an aqueous workup is needed, add water and extract the product with an organic solvent like ethyl acetate (3x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.
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Protocol: Boc-Deprotection
This protocol details the removal of the Boc group to reveal the free amine.
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Reaction Setup: Dissolve Tert-butyl 6-bromoquinolin-2-ylcarbamate (1.0 equiv) in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0°C (ice bath).
-
Causality: TFA is a strong, volatile acid that effectively protonates the carbamate. Using it in excess ensures the reaction goes to completion. The low temperature controls the initial exothermic reaction.
-
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the starting material.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by brine.
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Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-amino-6-bromoquinoline.
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Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general workflow for C-C bond formation at the C6 position.
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